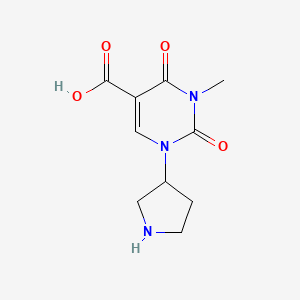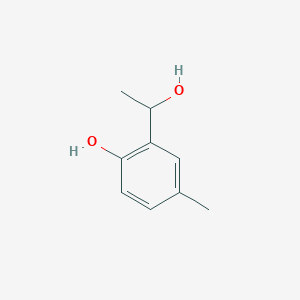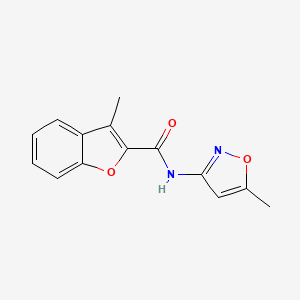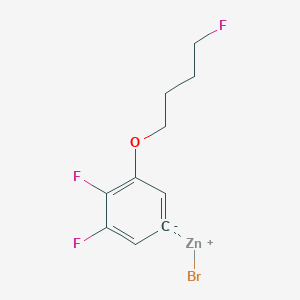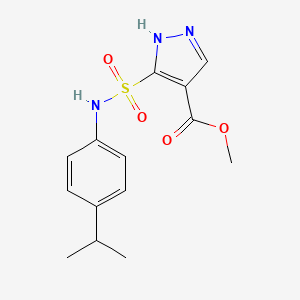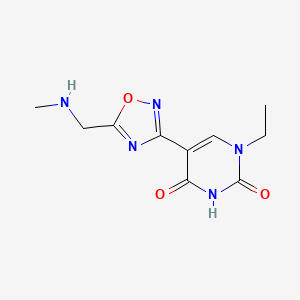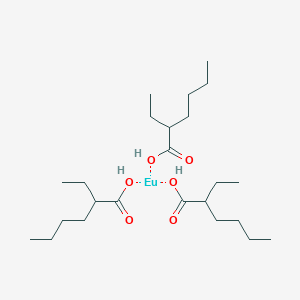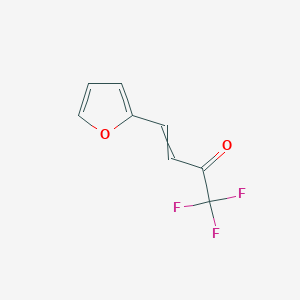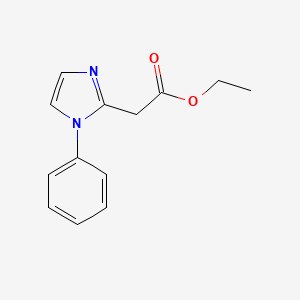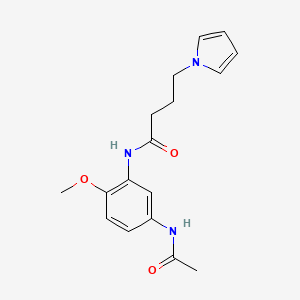![molecular formula C13H20ClNO2 B14875342 7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride](/img/structure/B14875342.png)
7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride is a chemical compound that belongs to the class of benzodioxepines This compound is characterized by the presence of a tert-butyl group, a dihydrobenzo dioxepin ring, and an amine hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of solvents such as chloroform and reagents like 2-chloroacetyl chloride in the presence of bases like sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: tert-butyl hydroperoxide, potassium permanganate.
Reducing Agents: lithium aluminum hydride, sodium borohydride.
Substitution Reagents: alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methylcarbamate
- 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20ClNO2 |
|---|---|
Molecular Weight |
257.75 g/mol |
IUPAC Name |
7-tert-butyl-3,4-dihydro-2H-1,5-benzodioxepin-3-amine;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)9-4-5-11-12(6-9)16-8-10(14)7-15-11;/h4-6,10H,7-8,14H2,1-3H3;1H |
InChI Key |
TWHAQGAGGJRMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC(CO2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


